3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

MAO-B inhibition Neurochemistry Enzyme assay

Choose 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one for its unique reactivity: the 3-chloromethyl group enables selective nucleophilic substitution and cross-coupling, while the 6-methoxy group modulates ring electronics. This substitution pattern is critical for activity, as close analogs show divergent bioactivity. Procure this precise scaffold for building focused quinolinone libraries.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 90097-81-7
Cat. No. B1661368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
CAS90097-81-7
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=C2)CCl
InChIInChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14)
InChIKeyMLZLCZURKBOLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (CAS 90097-81-7): Core Structural and Physicochemical Baseline for Procurement


3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (CAS 90097-81-7) is a disubstituted quinolin-2(1H)-one derivative bearing a reactive chloromethyl group at the 3-position and an electron-donating methoxy group at the 6-position [1]. Its molecular formula is C11H10ClNO2 with a molecular weight of 223.66 g/mol . The compound serves as a versatile synthetic intermediate for constructing more complex quinolinone-based scaffolds, with the chloromethyl moiety enabling nucleophilic substitution and cross-coupling derivatization while the 6-methoxy group modulates the electron density of the heterocyclic core, thereby influencing both reactivity and downstream biological properties [2].

Why Generic Substitution Fails: Functional Group-Specific Reactivity Differentiates 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one from Common Analogs


In quinolin-2(1H)-one chemistry, subtle modifications to the substitution pattern produce disproportionate effects on synthetic utility and biological readouts. The chloromethyl group at C(3) offers a fundamentally different reactivity profile compared to bromomethyl, hydroxymethyl, or unsubstituted analogs, enabling orthogonal derivatization strategies via selective nucleophilic displacement. Simultaneously, the 6-methoxy substituent electronically activates the ring system relative to unsubstituted or halogen-substituted analogs, which has been demonstrated to alter alkylation regioselectivity between N1- and O2-positions [1]. Procuring a close analog lacking either the 3-chloromethyl electrophilic handle or the 6-methoxy electronic modifier will result in divergent reaction outcomes and potentially null biological activity—as evidenced by comparative MAO inhibition data showing that even the bromo-for-chloro substitution yields >100 μM inactivity while structurally distinct 6-methoxyquinolin-2(1H)-one derivatives achieve sub-micromolar potency against therapeutically relevant targets [2].

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one: Quantitative Differentiation Evidence for Procurement Decisions


Halogen-Dependent Biological Inactivity: Chloromethyl vs. Bromomethyl Analog in Human MAO-B Inhibition

The 3-bromomethyl-6-methoxyquinolin-2(1H)-one analog (CHEMBL3398528) was evaluated for inhibition of recombinant human MAO-B, returning an IC50 > 100,000 nM (>100 μM) [1]. The target compound, 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, contains a chloromethyl rather than bromomethyl group at C(3). The complete lack of meaningful MAO-B inhibitory activity for the bromo analog establishes a class-level inference: this substitution pattern on the 6-methoxyquinolin-2(1H)-one scaffold is not productive for MAO-B inhibition. Consequently, the target compound should not be procured for MAO-B-related screening campaigns; alternative 6-methoxyquinolin-2(1H)-one derivatives with different C(3) functionality may be required.

MAO-B inhibition Neurochemistry Enzyme assay

6-Methoxy Substitution Dictates N1- vs. O2-Alkylation Regioselectivity in Quinolin-2(1H)-one Derivatization

Systematic alkylation studies of quinolin-2(1H)-one derivatives revealed that 6-substitution with an electron-donating methoxy group produces a mixture of N1- and O2-alkylated products, with N1-alkylation predominating [1]. This contrasts with 8-substituted analogs (8-methoxy, 8-benzyloxy, 8-chloro), which yield exclusively O2-alkylated products under identical conditions (K2CO3 in DMF) [1]. For the target compound bearing the 6-methoxy group, researchers should anticipate N1/O2 product mixtures when using the 3-chloromethyl handle for further alkylation, rather than the exclusive O2-alkylation observed with alternative substitution patterns. This regiochemical outcome directly impacts downstream product purification strategies and synthetic route design.

Synthetic methodology Regioselective alkylation Scaffold derivatization

Structural Divergence: 6-Methoxyquinolin-2(1H)-one Derivatives Achieve Potent 5α-Reductase Inhibition Unavailable to Simple 3-Halomethyl Analogs

A series of 6-substituted 1H-quinolin-2-ones were evaluated as inhibitors of steroid 5α-reductase isozymes 1 and 2. The most potent type 1 selective inhibitor identified was 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one (compound 5), which exhibited an IC50 of 510 nM [1]. This demonstrates that the 6-methoxyquinolin-2(1H)-one core, when appropriately functionalized at C(6) and N(1), can achieve sub-micromolar potency. The target compound, 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, provides the 6-methoxy core as a synthetic entry point but lacks the extended C(6) arylcarbamoyl and N-methyl modifications required for potent 5α-reductase inhibition. Procurement of this compound should be understood as acquiring a synthetic intermediate rather than a biologically active final product.

Steroid 5α-reductase inhibition Medicinal chemistry Androgen-related disorders

Antibacterial Activity of 3-Chloromethyl Quinolinone Derivatives: MIC Values Against S. aureus and E. coli

A recent study synthesized novel quinoline derivatives and evaluated their antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli [1]. Among the series, compound 5b demonstrated MIC values of 12.5 μg/mL against S. aureus and 50 μg/mL against E. coli [1]. While the exact target compound (CAS 90097-81-7) was not the primary focus, its structural motif (3-substituted quinolinone with methoxy functionality) is represented within the active series. This class-level evidence indicates that quinolinone derivatives bearing appropriate substitution patterns exhibit measurable antibacterial activity. The 3-chloromethyl group of the target compound provides a reactive handle for installing additional pharmacophoric elements (e.g., via nucleophilic substitution with amine-containing heterocycles) that may enhance antibacterial potency beyond baseline levels.

Antibacterial screening Antimicrobial resistance Quinoline heterocycles

Validated Application Scenarios for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Procurement


Medicinal Chemistry: Synthesis of 3-Aminomethyl-6-methoxyquinolin-2(1H)-one Derivatives for Antibacterial Screening

Use the 3-chloromethyl group as an electrophilic handle for nucleophilic displacement with primary or secondary amines, generating a focused library of 3-aminomethyl analogs. Based on class-level antibacterial activity observed for structurally related quinoline derivatives (compound 5b: MIC S. aureus = 12.5 μg/mL; E. coli = 50 μg/mL) [1], the resulting 6-methoxyquinolin-2(1H)-one derivatives may exhibit enhanced antimicrobial properties. The 6-methoxy group provides electronic activation of the ring system while maintaining favorable physicochemical properties (LogP = 2.69) for membrane permeability.

Synthetic Methodology Development: Investigating 6-Methoxy Electronic Effects on N1/O2 Regioselectivity

Employ 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one as a model substrate for studying substitution-dependent alkylation regioselectivity in quinolin-2(1H)-one systems. Prior studies have established that 6-methoxy substitution yields N1/O2 alkylation mixtures under basic conditions (K2CO3 in DMF), whereas 8-substituted analogs produce exclusively O2-alkylated products [2]. Systematic variation of nucleophiles and reaction conditions using this compound will expand the regioselectivity knowledge base for rational synthetic design.

Building Block for Diversification: Modular Construction of 3,6-Disubstituted Quinolin-2(1H)-ones via Cross-Coupling

Utilize the 3-chloromethyl moiety in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to install aryl, heteroaryl, or alkynyl substituents at C(3). The 6-methoxy group remains intact throughout these transformations, enabling systematic exploration of 3,6-disubstituted quinolin-2(1H)-one chemical space. This approach is supported by precedent demonstrating that 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones can be accessed via Negishi-type coupling reactions [3], with the target compound offering an alternative electrophilic entry point for modular library construction.

Comparative Halogen Reactivity Studies: Chloromethyl vs. Bromomethyl Electrophilicity in Quinolin-2(1H)-one Systems

Directly compare the nucleophilic substitution kinetics and leaving group propensity of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one against its 3-bromomethyl analog. BindingDB data for the bromo analog confirms no detectable MAO-B inhibition (IC50 > 100 μM) [4], establishing a baseline biological profile for this substitution pattern. Differential reactivity studies between the chloro and bromo derivatives will inform optimal synthetic route selection when time-to-product and yield optimization are primary procurement considerations.

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